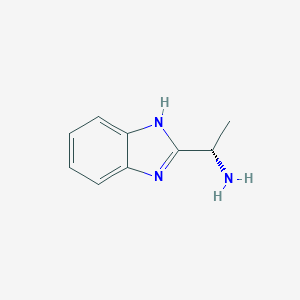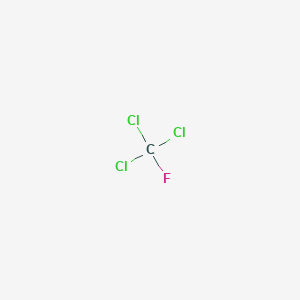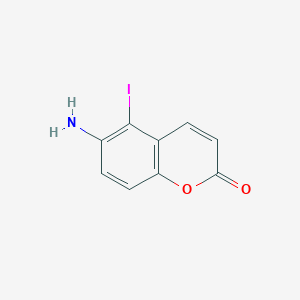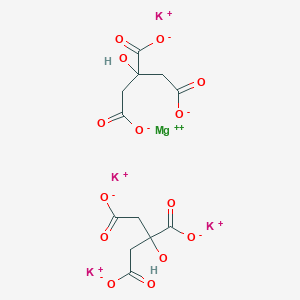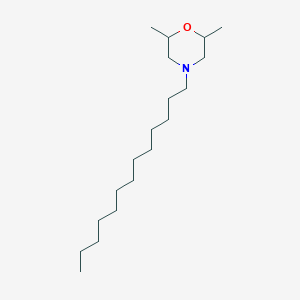![molecular formula C25H42O3 B166885 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 132296-15-2](/img/structure/B166885.png)
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, also known as HBCDD, is a brominated flame retardant that has been widely used in various industrial and consumer products. HBCDD has been found to have adverse effects on human health and the environment, leading to its regulation and eventual phase-out in many countries. In
Mecanismo De Acción
The mechanism of action of 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is not fully understood, but it is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect the immune system and to have neurotoxic effects.
Biochemical and Physiological Effects:
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been found to have a range of biochemical and physiological effects, including changes in gene expression, alterations in metabolism, and disruption of the normal functioning of various organs and systems in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect reproductive and developmental processes in various organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is a useful tool for studying the effects of brominated flame retardants on human health and the environment. However, there are limitations to its use in lab experiments, including its toxicity and the challenges associated with separating its stereoisomers.
Direcciones Futuras
There are many future directions for 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol research, including further studies on its mechanisms of action, its effects on human health and the environment, and the development of more effective methods for its separation and detection. Additionally, research is needed to identify alternative flame retardants that are safe and effective for use in various products.
Métodos De Síntesis
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is synthesized by reacting cyclohexanone with bromine in the presence of a catalyst. The resulting mixture is then treated with hydrobromic acid and aluminum chloride to produce a mixture of three stereoisomers: α-, β-, and γ-2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol. The separation of these isomers is challenging due to their similar properties, but various methods have been developed for their separation, including chromatography and fractional crystallization.
Aplicaciones Científicas De Investigación
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been widely studied for its effects on human health and the environment. It has been found to have toxic effects on various organisms, including fish, birds, and mammals. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to accumulate in the environment and in human tissues, leading to concerns about its potential health effects.
Propiedades
Número CAS |
132296-15-2 |
|---|---|
Nombre del producto |
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Fórmula molecular |
C25H42O3 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[5-hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C25H42O3/c1-4-5-6-8-15-25(2,3)20-12-14-22(24(28)17-20)23-18-21(27)13-11-19(23)10-7-9-16-26/h12,14,17,19,21,23,26-28H,4-11,13,15-16,18H2,1-3H3 |
Clave InChI |
XJCOVQZUVSVFOU-KJXAQDMKSA-N |
SMILES isomérico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCCO)O)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



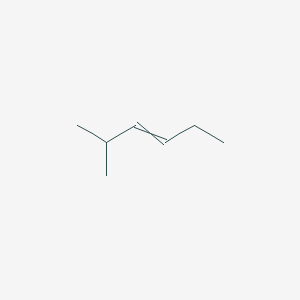
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
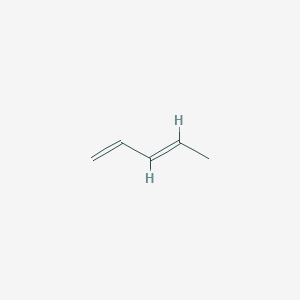
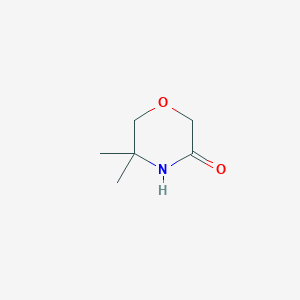
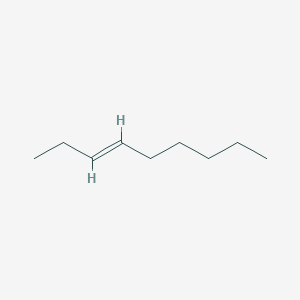

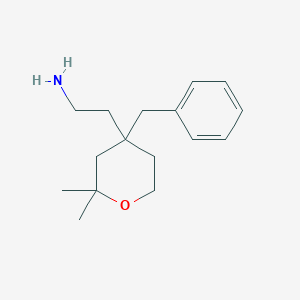
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

